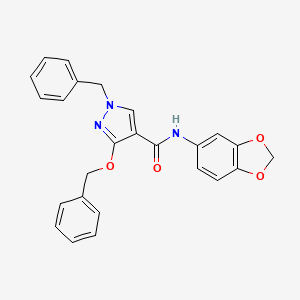

N-(2H-1,3-benzodioxol-5-yl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-1-benzyl-3-phenylmethoxypyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O4/c29-24(26-20-11-12-22-23(13-20)32-17-31-22)21-15-28(14-18-7-3-1-4-8-18)27-25(21)30-16-19-9-5-2-6-10-19/h1-13,15H,14,16-17H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWKWQBZFXVRAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CN(N=C3OCC4=CC=CC=C4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

Synthesis of the Pyrazole Ring: The pyrazole ring is often formed via the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

Coupling Reactions: The benzodioxole and pyrazole intermediates are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form the desired compound

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Key Structural Features and Reaction Analysis

The compound N-(2H-1,3-benzodioxol-5-yl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide integrates a pyrazole core with a benzodioxol substituent, a benzyloxy group, and a benzyl-substituted carboxamide. Its synthesis likely involves multiple steps: pyrazole formation, functional group substitution, and carboxamide coupling. Below is a detailed breakdown of the reactions and synthesis pathways inferred from analogous compounds in the literature.

Pyrazole Core Formation

Pyrazole synthesis typically involves condensation of 1,3-diketones with hydrazines. For example, in pyrazole-based inhibitors, 1,3-diketones are generated from acetophenones via alkylation and subsequent hydrolysis, followed by cyclocondensation with hydrazine monohydrate . For the target compound, the pyrazole core may form through a similar pathway:

-

1,3-Diketone Formation : Starting from acetophenone derivatives, alkylation with methyl or tert-butyl bromoacetate yields esters, which are hydrolyzed to carboxylic acids .

-

Pyrazole Cyclization : The carboxylic acid is coupled with benzylhydroxylamine to form a hydroxamic acid intermediate. Subsequent reaction with hydrazine monohydrate forms the pyrazole ring via a one-pot method .

3b. Benzyl Substitution at Position 1

The benzyl group at position 1 of the pyrazole is likely introduced through:

-

N-Alkylation : Reaction of the pyrazole’s nitrogen with benzyl halide (e.g., benzyl bromide) in the presence of a base (e.g., triethylamine) .

Carboxamide Coupling

The carboxamide group is formed by coupling the pyrazole carboxylic acid with the benzodioxol amine. This step typically employs carbodiimides like HATU or EDC/HOBt:

-

Activation : The carboxylic acid is activated using HATU in the presence of a base (e.g., DIPEA) .

-

Coupling : The activated acid reacts with the benzodioxol amine to form the carboxamide bond .

5a. Spectroscopic Evidence

-

NMR : Completion of the Knoevenagel reaction (used in analogous compounds) is indicated by the disappearance of methylene protons (δ 3.72–4.12 ppm) and the appearance of alkenyl protons (δ 7.98–9.06 ppm) .

-

IR : The carboxamide bond is confirmed by strong NH and carbonyl (C=O) stretches .

-

19F NMR : Fluorine-containing groups (if present) would show distinct signals (e.g., δ -114.20 ppm for trifluoromethyl groups) .

5b. Reaction Yields and Purity

-

Pyrazole Formation : Yields for analogous pyrazole derivatives range from 58–93%, depending on the substituents .

-

Carboxamide Coupling : High yields (e.g., 78–92%) are reported for similar amidation reactions using HATU .

Research Findings and Trends

Challenges and Optimization Strategies

Scientific Research Applications

Inhibition of Enzymatic Activity

Recent studies have highlighted the compound's role as an inhibitor of various enzymes, particularly meprin α and β. These enzymes are implicated in several pathological conditions, including cancer and inflammation. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance selectivity and potency against these targets .

Anticancer Activity

Preliminary research suggests that N-(2H-1,3-benzodioxol-5-yl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell survival and proliferation . The compound's ability to inhibit the heat shock protein 90 (HSP90) has also been noted, which is critical for the stability of many oncogenic proteins .

Neuroprotective Effects

Emerging evidence points to neuroprotective effects of this compound, potentially offering therapeutic avenues for neurodegenerative diseases. Its interaction with neurotransmitter systems may contribute to improved cognitive function and reduced neuroinflammation .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several key steps:

- Formation of the pyrazole core through condensation reactions.

- Introduction of the benzodioxole moiety via electrophilic aromatic substitution.

- Final coupling reactions to yield the target compound.

Table 1 summarizes various derivatives synthesized and their corresponding biological activities:

| Compound Derivative | Biological Activity | Reference |

|---|---|---|

| Compound A | Meprin Inhibition | |

| Compound B | Anticancer Activity | |

| Compound C | Neuroprotection |

Case Studies

Several case studies have been documented that illustrate the compound's efficacy:

Case Study 1: Meprin Inhibition

A study conducted on a series of pyrazole derivatives demonstrated that modifications at the 3-position significantly enhanced inhibitory activity against meprin α, with IC50 values in the low micromolar range .

Case Study 2: Anticancer Efficacy

In vitro tests on breast cancer cell lines revealed that this compound induced apoptosis via caspase activation pathways, suggesting its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to downstream effects on cellular pathways, influencing processes like cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Key Observations:

- Substituent Effects: The target compound’s benzodioxolyl group may confer metabolic resistance compared to simpler aryl groups in analogs like 5a-c, which lack fused oxygen heterocycles . Benzyloxy vs. Nitro groups, however, increase electrophilicity, which may elevate reactivity or toxicity .

Pharmacological and Functional Comparisons

Receptor Binding and Selectivity:

- Cannabinoid Receptor Affinity: Pyrazole carboxamides such as 5a-c () are designed to modulate cannabinoid receptors. The target compound’s benzodioxolyl group may mimic the aromatic pharmacophores of WIN 55212-2, a CB2-preferring agonist, though direct affinity data are unavailable .

- If the target compound shares structural motifs with CB2-selective ligands, it may exhibit similar signaling biases.

Metabolic and Physicochemical Properties:

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class of heterocyclic compounds. Pyrazoles are recognized for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C22H22N2O4

- Molecular Weight : 378.42 g/mol

- CAS Number : Not specifically listed in the search results but can be derived from its structure.

This compound features a benzodioxole moiety, which is often associated with various pharmacological effects.

Biological Activity Overview

Research has indicated that pyrazole derivatives exhibit a range of biological activities. The specific compound under discussion has been evaluated for several pharmacological effects:

- Antitumor Activity : Studies have shown that certain pyrazole derivatives possess significant antitumor properties. For instance, compounds similar to this compound have demonstrated inhibitory effects against various cancer cell lines by targeting key pathways involved in tumor growth and proliferation .

- Anti-inflammatory Effects : Pyrazoles are known to modulate inflammatory pathways. The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .

- Antimicrobial Activity : Some pyrazole derivatives have exhibited antimicrobial properties against both bacterial and fungal strains. This suggests that this compound could also possess similar activities .

Structure-Activity Relationship (SAR)

The SAR of pyrazole derivatives is crucial for understanding their biological activity. Modifications to the pyrazole ring or substituents can significantly influence their potency and selectivity. For example:

- Substituent Variations : The presence of different substituents on the benzyl and benzyloxy groups can enhance or diminish biological activity.

- Positioning of Functional Groups : The position of functional groups on the pyrazole ring can affect binding affinity to biological targets.

Case Studies

Several studies have investigated the biological activity of similar pyrazole compounds:

- Anticancer Studies : A study evaluating a series of pyrazoles showed that modifications to the benzyl group led to enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these pyrazoles with conventional chemotherapy agents like doxorubicin demonstrated synergistic effects .

- Anti-inflammatory Research : Another study highlighted the anti-inflammatory potential of related pyrazoles in animal models, where administration resulted in significant reductions in inflammatory markers .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2H-1,3-benzodioxol-5-yl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide, and what key intermediates are involved?

- Methodological Answer : The compound can be synthesized via a multi-step process starting from 1,5-diarylpyrazole cores. Key intermediates include substituted benzyl alcohols (e.g., 5-phenyl-1-pentanol) and halogenated aromatic precursors (e.g., 2,4-dichlorophenyl derivatives). Condensation reactions under controlled pH and temperature conditions are critical for introducing the benzodioxol and benzyloxy moieties. Purification via column chromatography and validation by HPLC (>95% purity) are recommended .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry of the pyrazole ring and substitution patterns on benzodioxol/benzyl groups (e.g., coupling constants for aromatic protons, integration ratios).

- FT-IR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and ether (C-O-C, ~1200–1250 cm⁻¹) functional groups.

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) and isotopic distribution.

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the biological activity data of this compound across different assay conditions?

- Methodological Answer :

- Assay Optimization : Standardize buffer pH (e.g., 7.4 for physiological conditions), temperature (37°C), and solvent controls (DMSO <0.1%).

- Data Normalization : Use internal controls (e.g., reference inhibitors like SR141716 for cannabinoid receptor assays) to account for plate-to-plate variability .

- Molecular Docking : Perform in silico simulations (AutoDock Vina, Schrödinger Suite) to compare binding modes across different protein conformations. For example, prioritize residues in the orthosteric pocket (e.g., Lys3.28 in CB1 receptors) for mutation studies .

Q. How does the substitution pattern on the pyrazole ring influence the compound’s binding affinity to target proteins?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the benzyloxy group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) substituents and evaluate IC50 shifts.

- Pharmacophore Modeling : Use tools like MOE or Discovery Studio to map hydrophobic (benzodioxol), hydrogen-bonding (carboxamide), and π-π stacking (benzyl) interactions.

- Free Energy Perturbation (FEP) : Quantify ΔΔG values for substitutions to predict affinity changes computationally .

Q. What strategies are recommended for improving the solubility and bioavailability of this compound without compromising its activity?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) to the carboxamide or benzyloxy moieties to enhance aqueous solubility.

- Lipid Nanoparticles (LNPs) : Encapsulate the compound using microfluidics (e.g., 70:30 lipid:cholesterol ratio) for sustained release.

- LogP Optimization : Adjust substituents (e.g., replace benzyl with pyridinyl) to achieve a LogP of 2–3, balancing membrane permeability and solubility .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity results between in vitro and in vivo models?

- Methodological Answer :

- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma and liver microsomes.

- Species-Specific Differences : Compare cytochrome P450 (CYP) enzyme expression (e.g., CYP3A4 in humans vs. CYP3A11 in mice) to explain metabolic disparities.

- Tissue Distribution Studies : Radiolabel the compound (e.g., 14C) to track accumulation in target vs. off-target organs .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating the compound’s inhibition of phosphodiesterase (PDE) isoforms?

- Methodological Answer :

- Fluorescence Polarization (FP) : Use cAMP/CGMP analogs (e.g., Fluorescein-cAMP) to measure PDE activity in real time.

- Isoform Selectivity : Test against PDE1–PDE11 using recombinant enzymes (IC50 determination). Include IBMX (non-selective PDE inhibitor) as a positive control.

- Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.